2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole
CAS No.: 2548991-18-8
Cat. No.: VC11832476
Molecular Formula: C13H20N4O2S2
Molecular Weight: 328.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548991-18-8 |
|---|---|
| Molecular Formula | C13H20N4O2S2 |
| Molecular Weight | 328.5 g/mol |
| IUPAC Name | 2-(5-pyrrolidin-1-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1,3-thiazole |
| Standard InChI | InChI=1S/C13H20N4O2S2/c18-21(19,16-4-1-2-5-16)17-9-11-7-15(8-12(11)10-17)13-14-3-6-20-13/h3,6,11-12H,1-2,4-5,7-10H2 |
| Standard InChI Key | GIWLAJSWNNEPCN-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=CS4 |
| Canonical SMILES | C1CCN(C1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=CS4 |
Introduction
2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a thiazole ring with a pyrrolidine sulfonamide moiety, which are both crucial for its chemical reactivity and biological interactions.
Structural Features
The compound consists of several key structural components:
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Thiazole Ring: This heterocyclic ring is known for its high chemical reactivity and ability to participate in various biological interactions.
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Pyrrolidine Sulfonamide Moiety: This part of the molecule enhances its pharmacological properties, contributing to potential biological activities.
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Octahydropyrrolo[3,4-c]pyrrol Moiety: This bicyclic structure adds complexity and may influence the compound's interaction with biological targets.
Synthesis
The synthesis of 2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole typically involves multi-step organic reactions:
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Construction of the Pyrrolidine Ring: This step involves forming the pyrrolidine structure, which is a critical component of the compound.
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Introduction of the Sulfonyl Group: The pyrrolidine ring is then modified to include a sulfonyl group, enhancing its biological activity.
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Formation of the Thiazole Ring: The final step involves creating the thiazole ring, which is essential for the compound's chemical reactivity.
Biological Activity
While specific biological activities of 2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole are still under investigation, compounds with similar structural features often exhibit significant biological activities. For instance, thiazole derivatives are known for their high biological activity, including potential antibacterial properties .
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole | Thiazole, pyrrolidine sulfonamide | Potential biological activities under investigation |
| 1-(propan-2-yl)-2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole | Benzodiazole core, pyrrolidine sulfonamide | Potential neuroprotective effects, interactions with neurotransmitter systems |
| 5-(1H-Pyrrolidin-1-sulfonyl)-indole | Indole core with sulfonamide group | Potential anti-inflammatory properties |
Research Findings and Future Directions
Research on compounds like 2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole highlights the importance of understanding their synthesis and biological properties. Future studies should focus on empirical testing to determine specific biological activities and potential therapeutic applications.
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